Zaltoprofen Sulfoxide
Description
Properties
CAS No. |
134085-79-3 |
|---|---|
Molecular Formula |
C₁₇H₁₄O₄S |
Molecular Weight |
314.36 |
Synonyms |
10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic Acid 5-Oxide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Leading to Zaltoprofen Sulfoxide
Biotransformation Pathways of Zaltoprofen (B1682368) to Zaltoprofen Sulfoxide (B87167)
The conversion of zaltoprofen to its sulfoxide metabolite is a significant event in its metabolic journey within the body. This biotransformation is primarily facilitated by specific enzymatic systems.
Enzymatic Systems Involved in Zaltoprofen Sulfoxidation (e.g., Cytochrome P450 Enzymes)
The primary enzymes responsible for the sulfoxidation of zaltoprofen are members of the Cytochrome P450 (CYP) superfamily. nih.goved.ac.uk Specifically, research has identified CYP2C9 as the key enzyme that catalyzes this reaction. nih.gov Studies using human liver microsomes and recombinant CYP isoforms have demonstrated that CYP2C9 is extensively involved in the metabolism of zaltoprofen, with a marked inhibitory effect observed in the presence of sulfaphenazole, a selective CYP2C9 inhibitor. nih.gov While other CYP isoforms like CYP3A4 were initially considered, their involvement in zaltoprofen sulfoxidation under normal physiological conditions appears to be negligible. nih.gov
Mechanisms of Biological Sulfoxidation Reactions
Biological sulfoxidation, a common metabolic pathway for compounds containing a thioether group, involves the introduction of an oxygen atom to the sulfur atom. In the case of zaltoprofen, the heme-containing CYP enzymes facilitate this oxidation. mdpi.commdpi.com The general mechanism involves the activation of molecular oxygen by the heme iron of the CYP enzyme. This activated oxygen is then transferred to the sulfur atom of the zaltoprofen molecule, resulting in the formation of the sulfoxide. ed.ac.uk This process is a key detoxification and elimination pathway for many xenobiotics. mdpi.com
Targeted Chemical Synthesis of Zaltoprofen Sulfoxide and Related Analogs
The synthesis of this compound in a laboratory setting allows for further study of its properties and the development of related compounds. This can be achieved through direct oxidation or more complex stereoselective methods.
Direct Oxidation Methodologies for Thioether to Sulfoxide Conversion
The conversion of a thioether, such as the sulfur-containing ring in zaltoprofen, to a sulfoxide is a common organic transformation. jchemrev.comorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose. Common reagents include hydrogen peroxide, which can be used alone or with a catalyst. jsynthchem.com Other oxidizing agents that have been used for the oxidation of sulfides to sulfoxides include iodosobenzene (B1197198) and molecular bromine in combination with hydrogen peroxide. jchemrev.com The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone. jchemrev.comresearchgate.net
For zaltoprofen specifically, oxidation can be achieved using oxidizing agents like hydrogen peroxide. The reaction involves the direct addition of an oxygen atom to the sulfur atom of the thioether in the dibenzothiepine ring of zaltoprofen.
Table 1: Common Oxidizing Agents for Thioether to Sulfoxide Conversion
| Oxidizing Agent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst, room temperature | jsynthchem.com |
| Iodosobenzene | Can be used for sensitive sulfides | jchemrev.com |
| Molecular Bromine (Br₂) + H₂O₂ | Follows a free-radical pathway | jchemrev.com |
| Sodium Meta-periodate (NaIO₄) | Can be used for selective sulfoxidation | jchemrev.com |
This table is for illustrative purposes and does not represent a comprehensive list.
Stereoselective Synthesis Approaches for Chiral Sulfoxides
Sulfoxides can exist as enantiomers due to the chiral center at the sulfur atom. The synthesis of a single enantiomer, or stereoselective synthesis, is a significant area of research in organic chemistry. researchgate.netnih.govnih.gov This is particularly relevant for pharmaceutical compounds where different enantiomers can have different biological activities.
Several approaches have been developed for the stereoselective synthesis of chiral sulfoxides. researchgate.net One common method involves the asymmetric oxidation of a prochiral thioether using a chiral oxidizing agent or a catalyst. researchgate.net Another strategy is the use of a chiral auxiliary, which is temporarily attached to the substrate to direct the oxidation to one face of the sulfur atom. researchgate.net Biocatalytic approaches using enzymes that selectively produce one enantiomer of a sulfoxide are also gaining prominence. almacgroup.com While specific stereoselective synthesis methods for this compound are not extensively detailed in the provided search results, the general principles of chiral sulfoxide synthesis would be applicable. researchgate.netnih.gov
Derivatization Strategies for this compound and Related Structures
Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new analogs with potentially different biological activities. jfda-online.com For this compound, derivatization could involve modifications at various functional groups.
Strategies for derivatization can include:
Esterification or Amidation: The carboxylic acid group of this compound can be converted to an ester or an amide. jfda-online.com
Aromatic Ring Substitution: The aromatic rings of the dibenzothiepine core could be functionalized through electrophilic aromatic substitution reactions.
Modification of the Propionic Acid Side Chain: The propionic acid side chain could be altered, for example, by changing its length or introducing other functional groups.
These derivatization strategies can be employed to explore the structure-activity relationships of this compound and to develop new compounds with improved characteristics. unina.it
Stereochemical Investigations and Chiral Resolution of Zaltoprofen Sulfoxide
Enantiomerism in Zaltoprofen (B1682368) Sulfoxide (B87167): Theoretical and Practical Considerations
Zaltoprofen itself is a chiral compound, possessing a stereocenter on the propionic acid side chain. google.com This gives rise to two enantiomers: (S)-zaltoprofen and (R)-zaltoprofen. The (S)-enantiomer is recognized as the more potent anti-inflammatory component. nih.govresearchgate.net
The metabolism of zaltoprofen to zaltoprofen sulfoxide introduces an additional chiral center at the sulfur atom. The oxidation of the thioether group in the dibenzothiepine ring to a sulfoxide creates a new stereogenic center. Consequently, this compound exists as diastereomers. Theoretically, the combination of the two chiral centers—one on the carbon of the propionic acid moiety and one on the sulfur of the sulfoxide—results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).
The formation of these diastereomers has significant practical implications. Different stereoisomers can exhibit varied metabolic fates, biological activities, and pharmacokinetic profiles. Therefore, the ability to separate and identify each specific stereoisomer is crucial for a comprehensive understanding of the compound's behavior in biological systems. The study of chiral sulfoxides is a significant area of research due to their importance in pharmaceuticals and as chiral auxiliaries in synthesis. organic-chemistry.orgrsc.org
Chiral Separation Techniques for this compound and its Precursors
The resolution of zaltoprofen and its sulfoxide metabolite into their respective stereoisomers requires specialized enantioselective techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of zaltoprofen and related compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose. researchgate.net Columns such as the Chiralcel OJ-H, which is based on cellulose (B213188) derivatives, have been successfully used to separate the enantiomers of zaltoprofen. google.comnih.gov
The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving optimal resolution. A molecular docking study predicted that when using heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TRIMEB) as a chiral selector, the (S)-enantiomer of zaltoprofen would elute before the (R)-enantiomer. researchgate.net
The following table summarizes typical HPLC conditions used for the chiral separation of the precursor, zaltoprofen, which provides a basis for methodologies applicable to its sulfoxide metabolite.
Table 1: Example HPLC Conditions for Chiral Separation of Zaltoprofen Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H (250mm × 4.6mm) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
Data sourced from patent information regarding the analysis of eszaltoprofen. google.com
Other Enantioselective Analytical and Preparative Methods (e.g., Photoreactor-based Deracemization)
Beyond analytical HPLC, advanced preparative methods have been developed to obtain single, high-purity enantiomers of zaltoprofen. One such innovative technique is photochemical deracemization through a crystallization-induced diastereomer transformation (CIDT). d-nb.infonih.gov
This method combines efficient photochemical racemization in a flow photoreactor with diastereoselective crystallization in a batch vessel. d-nb.infocreaflow.be The process involves recirculating a solution of the racemic compound, allowing the unwanted enantiomer to be converted into the desired one, which then crystallizes out of solution as a diastereomeric salt. d-nb.info This dynamic process can achieve a nearly complete conversion of a racemic mixture into a single enantiomer. creaflow.be
A study on the deracemization of zaltoprofen (referred to as AAT-076) demonstrated the effectiveness of this approach. nih.gov
Table 2: Results of Photochemical Deracemization of Zaltoprofen
| Parameter | Result |
|---|---|
| Isolated Yield | 82% |
| Enantiomeric Excess (ee) | 96% |
| Reaction Time | 4 hours |
Data from a study on a crystallization-induced diastereomer transformation using a flow photoreactor. nih.gov
This technique represents a scalable and efficient alternative to classical resolution methods, which are inherently limited to a maximum yield of 50%. d-nb.infonih.gov
Stereoselective Metabolism and Disposition of this compound
The formation of this compound from zaltoprofen is a metabolic process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Research has identified CYP2C9 as the main enzyme responsible for the sulfoxidation of zaltoprofen. nih.govresearchgate.net This metabolic transformation is stereoselective, meaning the enzyme may preferentially metabolize one enantiomer of zaltoprofen over the other, and/or produce one diastereomer of the sulfoxide metabolite in greater amounts.
Studies using human liver microsomes have shown that the metabolism of zaltoprofen is significantly inhibited by sulfaphenazole, a selective inhibitor of CYP2C9, confirming the enzyme's central role. nih.gov While other enzymes like CYP3A4 are often involved in sulfoxidation reactions, in the case of zaltoprofen, its involvement appears to be negligible. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Zaltoprofen | 74711-43-6 | C₁₇H₁₄O₃S |
| This compound | 134085-79-3 | C₁₇H₁₄O₄S |
| Sulfaphenazole | 526-08-9 | C₁₅H₁₄N₄O₂S |
| Sulfinpyrazone | 57-96-5 | C₂₃H₂₀N₂O₃S |
Preclinical Pharmacological Characterization of Zaltoprofen Sulfoxide
In Vitro Cellular and Molecular Mechanisms of Action of Zaltoprofen (B1682368) Sulfoxide (B87167)
Detailed in vitro studies to specifically characterize the cellular and molecular mechanisms of action for zaltoprofen sulfoxide are limited. The majority of research has centered on the parent compound, zaltoprofen.
Receptor/Enzyme Binding and Inhibition Profiles
There are no direct studies available that detail the binding and inhibition profiles of isolated this compound on key enzymes such as cyclooxygenase (COX-1 and COX-2) or its interaction with bradykinin-related pathways.
The parent drug, zaltoprofen, demonstrates a preferential inhibition of COX-2 over COX-1. caymanchem.commedchemexpress.compatsnap.com It also uniquely inhibits bradykinin-induced nociceptive responses, which is thought to be independent of COX inhibition and involves blocking the B2 receptor-mediated pathway in primary sensory neurons. nih.govselleckchem.comnih.gov However, it is not documented whether the sulfoxide metabolite retains any of these activities. One study on the metabolism of zaltoprofen identified the formation of this compound (M-2) by CYP2C9 but did not evaluate the pharmacological activity of the metabolite. nih.govscispace.com
Table 1: Enzyme Inhibition Profile of the Parent Compound, Zaltoprofen This table is provided for context on the parent compound, as direct data for this compound is not available.
| Target Enzyme | IC₅₀ (μM) | Assay System |
|---|---|---|
| COX-1 | 1.3 | Human Platelets |
Data sourced from references medchemexpress.comcaymanchem.commedchemexpress.com. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Modulation of Intracellular Signaling Pathways
Specific research investigating the direct effects of this compound on intracellular signaling pathways such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Mitogen-Activated Protein Kinase (MAPK), or Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) has not been identified in the reviewed literature. Studies on the parent compound, zaltoprofen, have suggested that its anti-inflammatory effects are linked to the inhibition of prostaglandin (B15479496) synthesis and bradykinin-induced responses, which inherently involve these signaling cascades. caymanchem.comnih.gov However, the contribution, if any, of the sulfoxide metabolite to the modulation of these pathways remains uncharacterized.
Effects on Cell Physiology and Function in Defined In Vitro Models
There is no available data from direct studies on the effects of this compound on cell physiology and function, such as cell proliferation, migration, invasion, or apoptosis in defined in vitro models.
In Vivo Pharmacodynamic Studies in Relevant Animal Models
Direct in vivo pharmacodynamic studies using isolated this compound to assess its biological activities in animal models are not present in the available scientific literature. The anti-inflammatory and analgesic effects observed in animal models are attributed to the administration of the parent drug, zaltoprofen. researchgate.net
Assessment of Biological Responses and Biomarker Modulation
No studies have been found that directly assess the biological responses or biomarker modulation following the administration of this compound in animal models. The in vivo anti-inflammatory and anti-nociceptive activities reported are for zaltoprofen. For instance, zaltoprofen has been shown to inhibit bradykinin-induced nociceptive responses in rats and acetic acid-induced writhing in mice. medchemexpress.com The role of the sulfoxide metabolite in these effects has not been elucidated.
Elucidation of Biological Pathways Involved in Pharmacological Effects
Due to the lack of direct in vivo studies on this compound, the biological pathways involved in its potential pharmacological effects have not been elucidated. The primary documented role of this compound is as a metabolite of zaltoprofen, with urinary excretion of its conjugate accounting for less than 10% of the administered dose of the parent drug. nih.govpharmatutor.org Some literature suggests that the metabolites of zaltoprofen are inactive, though this is not specified for the sulfoxide form with detailed evidence. medtigo.com
Non Clinical Pharmacokinetic and Toxicokinetic Profiling of Zaltoprofen Sulfoxide
Absorption and Distribution Studies in Preclinical Species
The characterization of zaltoprofen (B1682368) sulfoxide's absorption and distribution is primarily understood through studies of its parent compound, zaltoprofen. As a metabolite, its appearance in circulation is a function of the absorption of zaltoprofen and its subsequent biotransformation.
Extent and Rate of Absorption (In Vivo and In Situ Studies)
Zaltoprofen sulfoxide (B87167) is not administered directly in preclinical studies; instead, its formation is a result of the metabolism of zaltoprofen. The "absorption" of zaltoprofen sulfoxide is therefore intrinsically linked to the rate at which zaltoprofen is converted to this metabolite. In vitro studies using human liver microsomes have shown that zaltoprofen is readily metabolized. nih.gov The sulfoxidation of zaltoprofen to form this compound is a key pathway catalyzed predominantly by the cytochrome P450 enzyme, CYP2C9. pharmatutor.orgnih.govscispace.com The rate of disappearance of the parent compound, zaltoprofen, in human liver microsomes has been measured at approximately 0.28-0.29 nmol/min/mg of protein, with about 50% of the initial zaltoprofen being metabolized within 30 minutes. nih.gov This indicates a rapid formation of its metabolites, including this compound, following the absorption of zaltoprofen.
Tissue Distribution and Accumulation Profiles
Detailed studies on the specific tissue distribution and accumulation of this compound in preclinical species are not extensively detailed in publicly available literature. Such investigations are typically conducted using radiolabeled parent compounds to track the disposition of all related material, including metabolites. frontiersin.orgnih.gov Following administration of zaltoprofen in rats, the parent drug and its metabolites would be expected to distribute to various tissues. researchgate.netnih.gov However, specific concentration data for the sulfoxide metabolite in different organs (e.g., liver, kidney, lung) and its potential for accumulation are not specified in the provided research. General principles of pharmacokinetics suggest that as a more polar metabolite, its distribution might differ from the parent drug. frontiersin.orgfrontiersin.org
Metabolism of this compound
Once formed, this compound can undergo further metabolic reactions, leading to the creation of secondary metabolites.
Identification of Secondary Metabolites of this compound
This compound (also referred to as M-2) is known to be further biotransformed in the body. pharmatutor.orgmedicaldialogues.injbpharma.com The primary secondary metabolite identified is S-oxide-10-hydroxy-zaltoprofen (M-5). pharmatutor.orgnih.govscispace.commedicaldialogues.injbpharma.com This transformation involves the hydroxylation of the this compound molecule.
Below is a table outlining the metabolic pathway from the parent drug to the secondary metabolite of this compound.
| Compound Name | Abbreviation | Description |
| Zaltoprofen | - | Parent Drug |
| This compound | M-2 | Primary Metabolite |
| S-oxide-10-hydroxy-zaltoprofen | M-5 | Secondary Metabolite |
Table based on information from multiple sources. pharmatutor.orgnih.govscispace.commedicaldialogues.injbpharma.com
Enzyme Systems Involved in Further Biotransformation
The conversion of zaltoprofen to this compound is catalyzed by CYP2C9. pharmatutor.orgnih.govscispace.com The subsequent hydroxylation of this compound to form S-oxide-10-hydroxy-zaltoprofen (M-5) is a Phase I metabolic reaction. nih.govscispace.com While the specific enzyme responsible for this hydroxylation step is not explicitly identified in the available literature, cytochrome P450 enzymes are the primary catalysts for such oxidative reactions.
Toxicokinetic Investigations of this compound in Animal Models
Exposure-Response Relationships and Time-Course Analysis in Non-Human Systems
Direct studies detailing the exposure-response relationships and time-course analysis of this compound in non-human systems have not been identified in publicly accessible literature. However, the toxicokinetic profile of the parent drug, zaltoprofen, offers indirect insight into the exposure that results in the formation of its sulfoxide metabolite.
Pharmacokinetic studies of zaltoprofen have been conducted in rats, providing data on the absorption, distribution, and elimination of the parent compound. These parameters are crucial as they dictate the temporal concentration of zaltoprofen available for metabolism into this compound. For instance, after oral administration of racemic zaltoprofen to rats, the (S)-enantiomer, which is the more active form, demonstrates a higher area under the curve (AUC) and maximum concentration (Cmax) compared to the (R)-enantiomer, indicating greater systemic exposure.
Below is a data table summarizing the pharmacokinetic parameters of zaltoprofen enantiomers in rats after oral administration. This data is indicative of the exposure that drives the formation of this compound.
| Parameter | (S)-Zaltoprofen | (R)-Zaltoprofen |
| AUC (μg·h/mL) | Higher | Lower |
| Cmax (μg/mL) | Higher | Lower |
| Tmax (h) | Higher | Lower |
| Half-life (h) | Longer | Shorter |
| Data derived from studies on the oral administration of racemic zaltoprofen in rats. |
The time to reach maximum plasma concentration (Tmax) and the elimination half-life of zaltoprofen will directly influence the rate and duration of this compound formation. A longer half-life of the parent compound would theoretically lead to a more sustained formation of the sulfoxide metabolite. The relationship between the dose of zaltoprofen administered and the resulting concentration of this compound would be critical in establishing an exposure-response relationship for any observed toxicity related to the metabolite. Without direct measurement of the sulfoxide metabolite's kinetics, this relationship remains theoretical.
Influence of Species, Strain, and Physiological Factors on Toxicokinetics
The toxicokinetics of a metabolite like this compound are significantly influenced by inter-species and intra-species variations in drug-metabolizing enzymes. In humans, the sulfoxidation of zaltoprofen is primarily catalyzed by the cytochrome P450 enzyme CYP2C9. nih.govnih.gov The expression and activity of CYP2C9 can vary between different animal species, which would lead to differences in the rate and extent of this compound formation.
For example, if a test animal species has a lower expression or activity of the orthologous CYP2C enzyme compared to humans, the formation of this compound would be slower, leading to a different toxicokinetic profile. Conversely, a species with higher metabolic activity could produce the sulfoxide metabolite more rapidly and to a greater extent. Such species differences in metabolism are a critical consideration when extrapolating toxicological findings from animal models to humans. msdvetmanual.com
Physiological factors such as age, sex, and disease state can also impact the activity of drug-metabolizing enzymes and thereby influence the toxicokinetics of this compound. For instance, impaired liver function could reduce the metabolic conversion of zaltoprofen to its sulfoxide, altering the exposure profile. Similarly, genetic polymorphisms within the CYP2C family of enzymes, which are known to exist across different strains of laboratory animals, could lead to significant variability in the toxicokinetics of the metabolite.
Mechanistic Insights into Compound Disposition and Potential for Biological Interactions
The disposition of zaltoprofen is characterized by its metabolism into various forms, including the sulfoxide metabolite. The primary mechanism for the formation of this compound is oxidation, catalyzed by CYP2C9. nih.govnih.gov This enzymatic conversion is a critical step in the clearance of the parent drug.
The involvement of a specific enzyme like CYP2C9 in the formation of this compound provides a basis for predicting potential biological interactions. Co-administration of zaltoprofen with other drugs that are also substrates, inhibitors, or inducers of CYP2C9 could alter the formation of its sulfoxide metabolite.
Inhibition of CYP2C9: A potent inhibitor of CYP2C9 would be expected to decrease the formation of this compound, leading to higher plasma concentrations of the parent drug, zaltoprofen.
Induction of CYP2C9: Conversely, a CYP2C9 inducer could increase the rate of sulfoxidation, resulting in lower levels of the parent drug and potentially higher concentrations of this compound.
The further disposition of this compound itself is not well-documented. It may undergo further metabolism or be excreted from the body. Understanding the complete metabolic pathway is essential for a comprehensive toxicokinetic profile.
Advanced Analytical Methodologies for Zaltoprofen Sulfoxide Research
Development and Validation of Quantitative Analytical Assaysresearchgate.net
The accurate quantification of zaltoprofen (B1682368) sulfoxide (B87167) in various matrices, such as bulk drug substances and biological fluids, necessitates the development and validation of robust analytical assays. These methods are designed to be specific, sensitive, and reproducible.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methodsresearchgate.netwjbphs.commdpi.com
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of zaltoprofen and its related substances, including the sulfoxide impurity. scholarsresearchlibrary.com Stability-indicating HPLC methods, in particular, are developed to separate the active pharmaceutical ingredient from its potential degradation products and impurities. researchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 column. scholarsresearchlibrary.comresearchgate.netjocpr.com The separation is achieved using an isocratic or gradient elution with a mobile phase commonly consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). researchgate.netitmedicalteam.pl Detection is frequently performed using a UV detector, with monitoring at wavelengths such as 232 nm, 254 nm, or 331 nm, where the chromophore of the molecule exhibits significant absorbance. researchgate.netscholarsresearchlibrary.comresearchgate.net The validation of these methods as per ICH guidelines ensures linearity, accuracy, precision, and specificity, with Limits of Detection (LOD) and Quantification (LOQ) established to ensure high sensitivity. scholarsresearchlibrary.com
Given that the sulfur atom in zaltoprofen sulfoxide is a stereocenter, the compound exists as a pair of enantiomers. Chiral HPLC is an essential technique for resolving these enantiomers. humanjournals.com This is often accomplished using chiral stationary phases (CSPs), such as those based on derivatized cellulose (B213188) or amylose, which can differentiate between the three-dimensional structures of the enantiomers. humanjournals.comnih.govchromatographyonline.com
Table 1: Illustrative HPLC Parameters for Zaltoprofen and its Related Compounds
| Parameter | Condition 1 | Condition 2 (Chiral) |
|---|---|---|
| Column | Enable C18G (250 mm × 4.6 mm, 5 µm) | Chiralcel OJ-H (150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and 0.1% v/v Acetic Acid (95:5 v/v) scholarsresearchlibrary.com | Hexane and 2-Propanol humanjournals.com |
| Flow Rate | 1.0 mL/min scholarsresearchlibrary.com | Not Specified |
| Detection | UV at 331 nm scholarsresearchlibrary.com | UV at 244 nm nih.gov |
| Temperature | Ambient | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice. researchgate.netresearchgate.net These techniques couple the superior separation capabilities of liquid chromatography with the precise mass detection of a mass spectrometer. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle size columns, can be used to achieve faster and more efficient separations. wjbphs.com When coupled with a mass spectrometer (UPLC-MS/MS), it provides a powerful tool for quantifying trace levels of compounds. wjbphs.comresearchgate.net The analysis is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact, usually in the positive ion mode to generate the protonated molecular ion [M+H]⁺. researchgate.netutoronto.ca For quantification, the instrument operates in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net This process ensures high specificity and minimizes interference from other components in the sample.
Table 2: Typical LC-MS/MS Parameters for Analysis of Zaltoprofen Analogs
| Parameter | Condition |
|---|---|
| Chromatography | UPLC with KINETEX core–shell C18 column (50 × 2.1 mm, 1.7 µm) wjbphs.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode researchgate.net |
| MS Analyzer | Triple Quadrupole wjbphs.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion (m/z) | 315.1 (for [M+H]⁺ of this compound) |
| Product Ion (m/z) | Specific fragments to be determined |
Other Chromatographic Techniques for Separation and Quantification
Besides HPLC and LC-MS, other chromatographic techniques have been applied for the analysis of zaltoprofen and related compounds. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much shorter run times. wjbphs.com A comparative study demonstrated that a UPLC-MS/MS method was significantly faster and more sensitive than an HPLC-UV method for zaltoprofen analysis in human plasma. wjbphs.comresearchgate.net
Thin-layer chromatography (TLC) has also been explored, particularly for enantiomeric resolution. A direct TLC method using sitafloxacin (B179971) as a chiral selector has been shown to resolve the enantiomers of various profen drugs, including zaltoprofen, demonstrating the potential of this technique for chiral analysis of its sulfoxide metabolite as well. researchgate.net
Spectroscopic and Spectrometric Characterization of this compound
The unequivocal identification and structural confirmation of this compound depend on spectroscopic and spectrometric analyses, which provide detailed information about the molecule's atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationscholarsresearchlibrary.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules. mdpi.comchimia.ch Through 1D (¹H and ¹³C) and 2D NMR experiments, the precise structure of this compound can be confirmed by assigning signals to each proton and carbon atom in the molecule.
The ¹H NMR spectrum would show signals for the aromatic protons, the methine proton of the propionic acid side chain, and the methyl group protons. The introduction of the oxygen atom on the sulfur would cause a significant downfield shift (deshielding) of the protons on the adjacent aromatic ring and within the dibenzothiepine core compared to the parent zaltoprofen. Similarly, in the ¹³C NMR spectrum, the carbon atoms bonded to or near the sulfoxide group would experience a noticeable downfield shift. researchgate.net The specific chemical shifts and coupling constants provide a unique fingerprint of the molecular structure. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Spectral Features for this compound
| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) | Key Differentiating Feature from Zaltoprofen |
|---|---|---|---|
| ¹H | Aromatic Protons | ~7.0 - 8.5 | Downfield shift of protons adjacent to the S=O group. |
| ¹H | -CH(CH₃)COOH | ~3.5 - 4.0 (quartet) | Minimal shift expected. |
| ¹H | -CH(CH₃)COOH | ~1.4 - 1.6 (doublet) | Minimal shift expected. |
| ¹³C | Aromatic Carbons | ~120 - 150 | Downfield shift of carbons adjacent to the S=O group. |
| ¹³C | Carbonyl Carbon (-COOH) | ~170 - 180 | Minimal shift expected. |
| ¹³C | Sulfoxide Carbon (C-S=O) | Significant downfield shift compared to C-S in Zaltoprofen. | Key indicator of oxidation at the sulfur atom. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. acdlabs.com The molecular formula for this compound is C₁₇H₁₄O₄S, corresponding to a molecular weight of 314.36 g/mol . pharmaffiliates.com
When analyzed by a soft ionization technique like ESI, the mass spectrum will prominently feature the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 315.1. utoronto.caub.edu In tandem mass spectrometry (MS/MS), this precursor ion is subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern. nih.gov The fragmentation of sulfoxides often involves characteristic losses. researchgate.net For this compound, likely fragmentation pathways would include the loss of the sulfenic acid moiety, cleavage of the propionic acid side chain (loss of COOH), and subsequent fragmentations of the dibenzothiepine ring system. researchgate.netlibretexts.org This fragmentation signature serves as a confirmatory identity test for the compound.
Table 4: Expected Mass Spectrometric Data for this compound
| Parameter | Value | Ion |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O₄S | N/A |
| Molecular Weight | 314.36 | [M] |
| Precursor Ion (ESI+) | ~315.1 | [M+H]⁺ |
| Potential Key Fragments (m/z) | ~297.1 | [M+H - H₂O]⁺ |
| ~271.1 | [M+H - CO₂]⁺ or [M+H - CH₂O₂]⁺ | |
| ~243.1 | [M+H - C₃H₄O₂]⁺ (loss of propionic acid) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the structural elucidation of pharmaceutical compounds by identifying their functional groups and chromophoric systems.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying specific functional groups based on their vibrational frequencies. The structure of this compound contains several key functional groups, and its IR spectrum would be a composite of their characteristic absorption bands. By comparing its expected spectrum to that of Zaltoprofen, the most telling difference is the presence of the sulfinyl (S=O) group.
The IR spectrum of pure Zaltoprofen shows characteristic peaks for its functional groups, including a carbonyl (C=O) stretching vibration from the ketone in the ring system, and bands associated with the carboxylic acid group (-COOH). nih.govresearchgate.net The defining feature for this compound is the strong absorption band corresponding to the S=O stretching vibration. This typically appears in the 1070–1030 cm⁻¹ region for sulfoxides. libretexts.org The presence of this band, which is absent in the spectrum of Zaltoprofen, serves as a definitive marker for the oxidation of the sulfide (B99878) to a sulfoxide.
Below is a comparative table of the principal IR absorption bands expected for Zaltoprofen and this compound.
Interactive Table 1: Comparative IR Absorption Data for Zaltoprofen and this compound
| Functional Group | Vibration Type | Zaltoprofen Approx. Wavenumber (cm⁻¹) | This compound Approx. Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | ~3000 (broad) | ~3000 (broad) | A very broad band typical for hydrogen-bonded -OH. |
| Carboxylic Acid | C=O Stretch | ~1710 | ~1710 | Strong absorption from the carboxylic acid carbonyl. |
| Ketone | C=O Stretch | ~1670 | ~1670 | Strong absorption from the ketone in the dibenzothiepine ring. |
| Aromatic Ring | C=C Stretch | ~1600-1450 | ~1600-1450 | Multiple bands indicating the aromatic structure. |
| Sulfoxide | S=O Stretch | Absent | ~1070-1030 | Key differentiating peak for this compound. libretexts.org |
Impurity Profiling and Stability Assessment of this compound
During the synthesis and storage of Zaltoprofen, several related substances can arise as impurities. These can be unreacted starting materials, intermediates, by-products from side reactions, or products of degradation. jcchems.com this compound is a prominent example of both a metabolic and degradation product. pharmaffiliates.comimpurity.com
Other process-related impurities associated with Zaltoprofen have been identified, including:
2-Phenylthio-5-propionylphenylacetic Acid pharmaffiliates.compharmaffiliates.com
2-Acetyldibenzo[b,f]thiepin-10(11H)-one pharmaffiliates.compharmaffiliates.com
These compounds, along with this compound, must be monitored and controlled within strict limits as defined by regulatory bodies like the ICH. The development of validated, stability-indicating analytical methods is essential for separating and quantifying these impurities from the active pharmaceutical ingredient (API). axios-research.comderpharmachemica.com
Interactive Table 2: Known Impurities and Related Compounds of Zaltoprofen
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Type |
|---|---|---|---|
| Zaltoprofen | C₁₇H₁₄O₃S | 298.36 | Active Pharmaceutical Ingredient |
| This compound | C₁₇H₁₄O₄S | 314.36 | Metabolite, Degradation Product pharmaffiliates.com |
| 2-Phenylthio-5-propionylphenylacetic Acid | C₁₇H₁₆O₃S | 300.37 | Process-Related Impurity pharmaffiliates.com |
Forced degradation studies are performed to understand how a drug substance behaves under stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and heat. nih.gov These studies help to elucidate the degradation pathways and to develop stability-indicating analytical methods capable of resolving the drug from its degradants. derpharmachemica.com
The primary degradation pathway leading to the formation of this compound is oxidation. jcchems.comnih.gov The sulfide moiety within the Zaltoprofen molecule is susceptible to attack by oxidizing agents, resulting in its conversion to a sulfoxide. wikipedia.org
A stability-indicating LC method developed for Zaltoprofen demonstrated that the drug undergoes degradation under several stress conditions: derpharmachemica.com
Acid Hydrolysis: The drug showed slight degradation when exposed to acidic conditions.
Alkaline Hydrolysis: Slight degradation was also observed under basic conditions.
Oxidative Degradation: Exposure to hydrogen peroxide (30%) resulted in degradation, with this compound being a primary product of this oxidative stress. derpharmachemica.com
Thermal and Photolytic Stress: The stability under heat and light was also assessed to ensure the method could detect any potential degradants formed under these conditions. derpharmachemica.com
The results from these studies confirm that Zaltoprofen is susceptible to degradation, particularly through oxidation, which directly leads to the formation of this compound. Understanding this pathway is crucial for defining appropriate manufacturing processes, packaging, and storage conditions to ensure the stability and purity of Zaltoprofen drug products.
Interactive Table 3: Summary of Zaltoprofen Forced Degradation Studies
| Stress Condition | Typical Reagent/Method | Observation | Likely Formation of this compound |
|---|---|---|---|
| Oxidative | Hydrogen Peroxide (H₂O₂) | Degradation observed. derpharmachemica.com | High . This is the primary pathway. |
| Acid Hydrolysis | HCl | Slight degradation observed. derpharmachemica.com | Low to moderate. |
| Alkaline Hydrolysis | NaOH | Slight degradation observed. derpharmachemica.com | Low to moderate. |
| Photolytic | UV Light Exposure | Degradation assessed. derpharmachemica.com | Possible, depending on conditions. |
Computational and Theoretical Chemistry Studies on Zaltoprofen Sulfoxide
Molecular Modeling and Docking Simulations for Target Interactions
There is no available research on the molecular modeling or docking simulations specifically for zaltoprofen (B1682368) sulfoxide (B87167). Consequently, information regarding:
Protein-Ligand Docking and Binding Affinity Predictions:No studies were found that performed protein-ligand docking with zaltoprofen sulfoxide to predict its binding affinity with potential biological targets.
Virtual Screening and De Novo Design Approaches for this compound Analogs
No literature is available on the use of this compound as a scaffold for virtual screening or de novo design of new analogs.
In Silico Prediction of Metabolic Fate and Enzyme Interactions
In silico methodologies, which involve computational modeling and simulation, are integral to modern drug discovery and development for predicting the metabolic fate of chemical compounds. nih.govcreative-biolabs.com These approaches can be broadly categorized into ligand-based methods, which rely on the chemical structure of the compound, and structure-based methods, which model the interaction between the compound and metabolic enzymes. nih.gov Such computational tools are used to forecast various metabolic parameters, including the site of metabolism, the enzymes involved, and the potential for drug-drug interactions (DDIs). longdom.orgsemanticscholar.org
The primary metabolic pathway for zaltoprofen involves its biotransformation into this compound, also referred to as M-2. nih.gov Studies combining in vitro experiments with computational predictions have been employed to elucidate this process. The sulfoxidation of zaltoprofen is catalyzed almost exclusively by the Cytochrome P450 enzyme CYP2C9. nih.govnih.gov Research using recombinant human CYP isoforms demonstrated that CYP2C9 was responsible for this sulfoxidation reaction, a finding that was further substantiated in human liver microsome studies where the metabolism of zaltoprofen was significantly inhibited by sulfaphenazole, a selective CYP2C9 inhibitor. nih.govnih.gov
While the formation of this compound is well-characterized, detailed in silico studies predicting its subsequent metabolic fate are less prevalent in the literature. However, computational chemistry provides predictions for the physicochemical properties of the this compound molecule itself. For instance, theoretical calculations have been used to predict properties like the partition coefficient (XlogP) and collision cross-section (CCS) values, which are important for understanding a molecule's behavior in biological systems. uni.lu
Predicted Physicochemical Properties of this compound
The following table presents computationally predicted data for this compound, including its partition coefficient and collision cross section (CCS) values for various adducts, calculated using the CCSbase model. uni.lu
| Property | Value |
|---|---|
| XlogP (predicted) | 2.2 |
| Predicted Collision Cross Section (Ų) | |
| [M+H]⁺ | 166.2 |
| [M+Na]⁺ | 172.7 |
| [M-H]⁻ | 171.6 |
| [M+NH₄]⁺ | 181.7 |
| [M+K]⁺ | 173.5 |
Furthermore, in silico models are used to predict the clinical significance of enzyme interactions based on in vitro inhibition data. For zaltoprofen, the precursor to this compound, its potential to cause DDIs through CYP inhibition has been computationally assessed. nih.gov Based on the maximum plasma concentration of zaltoprofen and its IC₅₀ values against various CYP enzymes, researchers predicted the potential for zaltoprofen to alter the pharmacokinetics of co-administered drugs. nih.govnih.gov The calculations estimated that the increase in the area under the plasma concentration-time curve (AUC) for substrates of CYP2C9 and CYP3A4 would be negligible, suggesting a low risk of clinically significant DDIs. nih.govnih.gov This prediction indicates that the metabolic pathway leading to this compound is unlikely to be a major source of drug interactions. nih.gov
In Silico Prediction of Zaltoprofen's Effect on AUC of CYP Substrates
This table shows the computationally predicted increase in the Area Under the Curve (AUC) for substrates of key metabolic enzymes when co-administered with zaltoprofen, based on in vitro interaction data. nih.govnih.gov
| Affected Enzyme Substrate | Estimated Increase in AUC (%) |
|---|---|
| CYP2C9 Substrates | 0.4% |
| CYP3A4 Substrates | 0.1% |
These findings collectively illustrate the use of computational chemistry and theoretical studies in characterizing a metabolite and predicting its interactions, even when direct metabolic studies on the metabolite itself are limited. The predictions for this compound and its parent compound help build a profile of its likely behavior and interaction potential within biological systems.
Emerging Research Areas and Future Perspectives for Zaltoprofen Sulfoxide
Unexplored Mechanistic Pathways and Novel Biological Activities of Zaltoprofen (B1682368) Sulfoxide (B87167)
While zaltoprofen is known to inhibit cyclooxygenase (COX) enzymes, with a slight preference for COX-2, and also to inhibit bradykinin-induced pain responses, the specific biological activities of its sulfoxide metabolite are not as well-defined. patsnap.comcaymanchem.com Recent studies on the parent compound, zaltoprofen, have revealed activities beyond traditional anti-inflammatory pathways, such as the induction of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the inhibition of tumor growth in certain cancer cell lines. nih.govnih.gov This raises the question of whether zaltoprofen sulfoxide contributes to these effects or possesses its own unique biological activities.
Future research should focus on elucidating the independent pharmacological profile of this compound. Investigating its potential to modulate inflammatory pathways, its interaction with various receptors, and its effects on cellular signaling cascades could uncover novel therapeutic applications. For instance, exploring its activity on targets like matrix metalloproteinases (MMPs) or its influence on cell cycle proteins, as has been done for zaltoprofen, could be a fruitful area of research. nih.gov
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
A thorough understanding of the in vivo behavior of this compound relies on sensitive and accurate analytical methods. Various techniques have been employed for the quantification of zaltoprofen and its metabolites in biological matrices like human plasma. wjbphs.comajpaonline.com High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods. wjbphs.com
The development of more advanced analytical techniques is crucial for trace analysis and comprehensive metabolite profiling. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could offer enhanced sensitivity and specificity, allowing for the detection of low-level metabolites and the identification of previously unknown metabolic pathways. These techniques would be invaluable in pharmacokinetic studies to precisely determine the concentration-time profiles of this compound and other related metabolites, such as 10-hydroxy-zaltoprofen and S-oxide-10-hydroxy-zaltoprofen. nih.govscispace.com
Table 1: Analytical Methods for Zaltoprofen and its Metabolites
| Technique | Sample Matrix | Key Findings | Reference |
| HPLC-UV | Human Plasma | Separation of zaltoprofen using a Zorbax ODS column with UV detection at 330 nm. wjbphs.com | wjbphs.com |
| UPLC-MS/MS | Human Plasma | Comparative method for the determination of zaltoprofen. wjbphs.com | wjbphs.com |
| H.p.l.c. | Reaction Mixtures | Determination of zaltoprofen content using an L-Column ODS with UV detection at 330 nm. nih.gov | nih.gov |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmednexus.org These technologies can be applied to analyze large datasets, predict pharmacological properties, and identify potential drug-target interactions. nih.gov In the context of this compound, AI and ML could be instrumental in several areas.
Predictive models could be developed to screen for potential biological targets of this compound, helping to guide experimental research into its novel activities. Machine learning algorithms could also analyze structure-activity relationships (SAR) within a series of sulfoxide-containing compounds to aid in the design of more potent and selective molecules. Furthermore, AI can be used to analyze complex metabolomic data generated by advanced analytical techniques, helping to identify patterns and correlations that might otherwise be missed.
Role of this compound in the Overall Pharmacological Profile of Zaltoprofen
Future studies should aim to quantify the specific contribution of the sulfoxide metabolite to the anti-inflammatory and analgesic effects of zaltoprofen. This could involve in vitro and in vivo studies comparing the activity of zaltoprofen with that of its sulfoxide metabolite. Understanding this relationship is essential for a complete picture of zaltoprofen's pharmacology and for optimizing its therapeutic use. It is known that zaltoprofen's metabolism also involves glucuronidation by UGT2B7. nih.gov
Design and Synthesis of Next-Generation Sulfoxide-Containing Compounds for Specific Biological Targets
The sulfoxide group is a key structural feature in a number of biologically active compounds. nih.govrsc.orgnih.gov Research into the design and synthesis of novel sulfoxide-containing molecules is an active area of drug discovery. nih.govrsc.orgnih.govacs.org Inspired by the structure of this compound, medicinal chemists can design and synthesize new series of compounds with tailored pharmacological profiles.
By modifying the core structure of zaltoprofen and its sulfoxide, it may be possible to develop next-generation compounds with enhanced potency, selectivity, or novel mechanisms of action. For example, research has been conducted on the synthesis of novel benzyl (B1604629) sulfoxide 2-indolinone derivatives as potential anticancer agents. nih.govmdpi.com This highlights the potential for sulfoxide-containing scaffolds to be adapted for various therapeutic targets beyond inflammation.
Table 2: Examples of Synthesized Sulfoxide-Containing Compounds and their Potential Applications
| Compound Class | Potential Application | Key Findings | Reference |
| Benzyl sulfoxide 2-indolinone derivatives | Anticancer | Some compounds showed significant tyrosine kinase inhibitory activity and antiproliferative activity against cancer cell lines. nih.govmdpi.com | nih.govmdpi.com |
| Benzyl naphthyl sulfoxides/sulfones | Antitumor | Some compounds possessed potent antineoplastic activity at nanomolar levels with relatively low toxicity to normal cells. rsc.org | rsc.org |
| Oxazolines containing sulfone/sulfoxide groups | Acaricidal/Insecticidal | Many of the synthesized compounds displayed significant acaricidal activities. acs.org | acs.org |
| Small-molecule compounds with a sulfoxide moiety | Anti-fibrosis | A lead compound was found to down-regulate fibrosis markers and improve liver and pulmonary fibrosis in animal models. nih.gov | nih.gov |
Q & A
Q. What analytical techniques are most effective for quantifying Zaltoprofen Sulfoxide in biological samples, and how do they mitigate matrix interference?
Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended due to its high specificity and sensitivity. To address matrix interference, methods should include protein precipitation with acetonitrile or solid-phase extraction, followed by internal standard calibration (e.g., stable isotope-labeled analogs). Validation parameters per ICH guidelines (selectivity, linearity, accuracy/precision) must be rigorously reported .
Q. How should dose-response studies for this compound-induced hepatotoxicity be designed in rodent models?
Answer: Studies should include at least three dose groups (low, medium, high) alongside vehicle controls, with sample sizes ≥6 animals/group to ensure statistical power. Endpoints must include histopathological scoring (e.g., central vein dilation, lymphocyte infiltration) and serum biomarkers (ALT/AST). A 21-day exposure period with staggered sacrifice timepoints (7, 14, 21 days) helps capture progressive damage .
Q. What methodologies are essential for synthesizing and characterizing this compound with high purity?
Answer: Oxidation of Zaltoprofen using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, monitored by thin-layer chromatography (TLC), ensures controlled sulfoxide formation. Purification via silica gel chromatography removes sulfone by-products. Characterization requires <sup>1</sup>H-NMR (absence of α-proton signals at δ 3.1–3.3 ppm) and elemental analysis to confirm purity .
Q. How should stability studies for this compound be structured under physiological conditions?
Answer: Assess degradation kinetics in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C over 24 hours. Use HPLC-UV to quantify intact compound, with Arrhenius plots predicting shelf-life. Photostability requires ICH Q1B light exposure testing .
Q. What statistical models are optimal for analyzing non-linear pharmacokinetics of this compound in human trials?
Answer: Non-compartmental analysis (NCA) suffices for initial AUC/Cmax comparisons, but non-linear mixed-effects modeling (NONMEM) is preferred for population PK studies. Covariates like body weight and CYP2C9 genotype should be included to explain inter-individual variability. Bootstrap validation (≥1000 iterations) ensures robustness .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to account for differences in absorption/distribution mechanisms. In vitro assays should use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions, while in vivo studies must standardize fasting states and sampling intervals. Cross-validation via hepatic microsome stability assays can identify metabolic inconsistencies .
Q. How can researchers optimize synthetic routes for this compound to minimize by-products and improve yield?
Answer: Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of mCPBA to Zaltoprofen) and temperature (0–5°C). Use kinetic monitoring via HPLC to terminate reactions at peak sulfoxide concentration. Solvent screening (e.g., dichloromethane vs. ethyl acetate) can reduce side reactions .
Q. What experimental controls are critical when evaluating this compound’s effects on oxidative stress markers?
Answer: Include vehicle controls (e.g., saline with equivalent DMSO concentrations) and antioxidant positive controls (N-acetylcysteine). Measure lipid peroxidation (MDA assay) and antioxidant enzymes (SOD, GPx) in both plasma and tissue homogenates. Normalize data to protein content via Bradford assay .
Q. How do researchers design crossover studies to compare this compound with its parent compound?
Answer: Use a randomized, double-blind crossover design with a ≥2-week washout period. Primary endpoints should include bioavailability (AUC0–∞), potency (IC50 in COX inhibition assays), and adverse event rates. Power analysis (α=0.05, β=0.2) determines sample size .
Q. What protocols ensure reproducibility in this compound’s cellular uptake assays?
Answer: Pre-equilibrate cell culture media with the compound for 1 hour before dosing. Use LC-MS to quantify intracellular concentrations, normalized to total protein. Triplicate experiments with independent cell passages minimize batch effects. Report DMSO concentrations (≤0.1% v/v) to exclude solvent toxicity .
Data Analysis and Interpretation
Q. How should researchers address contradictory findings in the literature regarding the anti-inflammatory efficacy of this compound across different experimental models?
Answer: Conduct systematic reviews with meta-analyses to pool effect sizes while adjusting for variables like dosage (mg/kg) and administration routes. In vitro-in vivo correlation (IVIVC) studies can identify model-specific biases (e.g., COX-2 isoform expression differences). Transcriptomic profiling (RNA-seq) of conserved pathways (e.g., NF-κB) adds mechanistic clarity .
Q. What statistical approaches are recommended for analyzing time-dependent hepatotoxicity in longitudinal studies of this compound?
Answer: Use mixed-effects models to account for repeated measures within subjects. Kaplan-Meier survival analysis with log-rank tests evaluates time-to-toxicity onset. Covariates like baseline liver function and cumulative dose must be included in Cox proportional hazards models .
Experimental Design and Validation
Q. How can researchers validate the specificity of this compound’s interaction with COX-2 in mechanistic studies?
Answer: Employ siRNA knockdown or CRISPR-Cas9 knockout of COX-2 in cell lines to confirm loss of drug effect. Competitive binding assays (e.g., fluorescence polarization) with recombinant COX-2 protein quantify binding affinity. Cross-validate with selective COX-2 inhibitors (e.g., celecoxib) as controls .
Q. What steps ensure robust subsampling and data reporting in this compound stability studies?
Answer: Follow ASTM E122-17 standards for subsampling particulate materials. Report pre-sampling treatments (e.g., drying, homogenization) and use nested ANOVA to quantify subsampling errors. Data should include 95% confidence intervals for degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
